molecular formula C25H30N4O2 B2907957 ML-211

ML-211

Cat. No.: B2907957
M. Wt: 418.5 g/mol
InChI Key: LPTMHNPBMQCQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary targets of this compound, also known as ML211 , are lysophospholipase 1 (LYPLA1) and lysophospholipase 2 (LYPLA2) . These enzymes play a crucial role in lipid metabolism and cellular homeostasis.

Mode of Action

ML211 acts as a potent, dual inhibitor of LYPLA1 and LYPLA2 . It binds to these enzymes, inhibiting their activity. This inhibition blocks the process of de-palmitoylation in mammalian cells .

Result of Action

The inhibition of LYPLA1 and LYPLA2 by ML211 leads to the disruption of lipid metabolism and cellular processes associated with these enzymes . The exact molecular and cellular effects are subject to ongoing research.

Action Environment

The action, efficacy, and stability of ML211 can be influenced by various environmental factors. For instance, the compound is stable at a storage temperature of 2-8°C

Preparation Methods

Synthetic Routes and Reaction Conditions

ML-211 is synthesized through a series of chemical reactions involving carbamate formation. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the compound. The use of automated reactors and continuous flow chemistry techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ML-211 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized carbamate derivatives, while reduction may produce reduced carbamate forms .

Scientific Research Applications

ML-211 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of acyl-protein thioesterase and lysophospholipase enzymes.

    Biology: Employed in research to understand the role of lysophospholipase in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in diseases where lysophospholipase activity is implicated, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of enzyme inhibitors and as a reference compound in drug discovery.

Comparison with Similar Compounds

ML-211 is unique in its dual inhibition of acyl-protein thioesterase 1 and lysophospholipase 1. Similar compounds include:

This compound stands out due to its high selectivity for lysophospholipase enzymes and its ability to inhibit multiple targets within the same enzyme family .

Properties

IUPAC Name

(4-tert-butylpiperidin-1-yl)-[4-[hydroxy(diphenyl)methyl]triazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-24(2,3)19-14-16-28(17-15-19)23(30)29-26-18-22(27-29)25(31,20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-13,18-19,31H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTMHNPBMQCQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCN(CC1)C(=O)N2N=CC(=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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